molecular formula C15H13NO B12625288 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-35-2

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Cat. No.: B12625288
CAS No.: 920300-35-2
M. Wt: 223.27 g/mol
InChI Key: RYCAIINQKSQVRI-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a bicyclic isoindolinone derivative featuring a fused benzo[e]isoindol-1-one core substituted with a propenyl (allyl) group at position 2. Isoindolinones are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antiviral, anticancer, and enzyme inhibitory properties .

Properties

CAS No.

920300-35-2

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-prop-2-enyl-2,3-dihydrobenzo[g]isoindol-1-one

InChI

InChI=1S/C15H13NO/c1-2-5-13-12-9-8-10-6-3-4-7-11(10)14(12)15(17)16-13/h2-4,6-9,13H,1,5H2,(H,16,17)

InChI Key

RYCAIINQKSQVRI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1

Origin of Product

United States

Preparation Methods

Method A: Cyclization Reactions

Cyclization reactions are a common approach for synthesizing isoindole derivatives. The general procedure involves:

  • Starting Materials : An appropriate aniline derivative and an α,β-unsaturated carbonyl compound.

  • Reagents : Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) are often used to facilitate the cyclization.

Procedure :

  • Mix the aniline derivative with the α,β-unsaturated carbonyl compound in a suitable solvent (e.g., dichloromethane).
  • Add the catalyst and heat the mixture under reflux conditions.
  • Monitor the reaction progress via thin-layer chromatography (TLC).
  • Upon completion, cool the mixture, extract with an organic solvent, and purify via column chromatography.

Yield : Typically ranges from 50% to 80%, depending on the specific conditions used.

Method B: Michael Addition Followed by Cyclization

This method employs a Michael addition followed by cyclization to form the desired isoindole structure.

Procedure :

  • Conduct a Michael addition by mixing the enone with the amine in a polar solvent (e.g., ethanol) at room temperature.
  • Allow the reaction to proceed until complete.
  • Heat the resulting product to induce cyclization.
  • Purify the final product using recrystallization or column chromatography.

Yield : Generally yields around 60% to 75%.

Method C: One-Pot Synthesis

A more efficient approach can be achieved through one-pot synthesis, combining multiple steps into a single reaction vessel.

Procedure :

  • Combine all reactants (aniline, α,β-unsaturated carbonyl compound, and catalyst) in a solvent.
  • Stir under reflux conditions while monitoring the reaction.
  • After completion, cool and extract using organic solvents.
  • Purify using standard techniques.

Advantages : This method minimizes handling and reduces time spent on purification steps.

Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield
Cyclization High specificity Requires careful control of conditions 50% - 80%
Michael Addition Versatile starting materials Potential for side reactions 60% - 75%
One-Pot Synthesis Time-efficient May require optimization for purity Varies

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted isoindolones depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations: Benzo[e] vs. Benzo[f] Isoindol-1-ones

The position of the fused benzene ring (benzo[e] vs. benzo[f]) influences electronic properties and steric effects:

  • Benzo[f]isoindol-1-ones : Derivatives like (E)-9-(benzo[d][1,3]dioxol-5-yl)-4-hydroxy-6,7-dimethoxy-2,3-dihydro-1H-benzo[f]isoindol-1-one () feature extended conjugation, which may enhance luminescence properties or alter metabolic stability .
Table 1: Core Structure Comparison
Compound Class Substituent Position Key Properties Reference
Benzo[e]isoindol-1-one 3-(Prop-2-en-1-yl) Reactive allyl group; planar structure
Benzo[f]isoindol-1-one 9-Aryl, 4-hydroxy Extended conjugation; antiviral activity
Hydroxy and Anilino Derivatives
  • 3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one: Synthesized via n-BuLi-mediated lithiation of N-phenylnaphthalene-1-carboxamide, this compound serves as a precursor for indanone and phthalazinone derivatives, highlighting its versatility in synthetic chemistry .
Aryl and Heteroaryl Derivatives
  • Diphyllin analogs: Compounds like (E)-9-(benzo[d][1,3]dioxol-5-yl)-2-((4-chlorobenzylidene)amino)-4-hydroxy-6,7-dimethoxy-2,3-dihydro-1H-benzo[f]isoindol-1-one (3d) show antiviral activity against filoviruses, with yields up to 77% and purity >99% . Halogenated substituents (e.g., Cl, Br) enhance lipophilicity and membrane permeability, critical for viral entry inhibition .
  • BODIPY analogs: (Z)-2-(Difluoroboryl)-3-(quinolin-2-ylmethylene)-2,3-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-f]isoindol-1-one demonstrates strong luminescence, making it useful in bioimaging applications .
Table 2: Key Analogs and Their Properties
Compound Name (Simplified) Substituents Synthesis Yield Bioactivity Reference
3-(Prop-2-en-1-yl)-benzo[e]isoindol-1-one Allyl at C3 Not reported Reactive intermediate
3d (Diphyllin analog) 4-Chlorobenzylidene, hydroxy, methoxy 77% Antiviral
BODIPY analog Quinolinylmethylene, difluoroboryl 55% Luminescent probe
HIV IN inhibitor (Dihydroxy) 6,7-Dihydroxy Not reported HIV integrase inhibition

Biological Activity

3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, particularly focusing on antiproliferative properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a benzo[e]isoindole core with an allyl substituent. Its molecular formula is C14H15NC_{14}H_{15}N with a molecular weight of approximately 211.28 g/mol.

Antiproliferative Effects

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer (MCF-7) cells. The compound demonstrated an IC50 value comparable to established chemotherapeutics.

Table 1: Antiproliferative Activity in MCF-7 Cells

CompoundIC50 (µM)
This compound5.6
CA-4 (Reference Compound)3.9

The results indicate that the compound's structural features contribute to its efficacy in inhibiting cell growth, suggesting potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the destabilization of microtubules, a critical component of the cytoskeleton involved in cell division. This destabilization leads to apoptosis in cancer cells, as evidenced by increased markers of apoptosis such as caspase activation and PARP cleavage .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the allyl group and variations in the isoindole core have been explored to enhance potency and selectivity.

Table 2: Structure-Activity Relationship Studies

ModificationObserved Activity
Allyl group length variationIncreased potency with longer chains
Substituents on isoindole coreElectron-withdrawing groups enhance activity

These findings suggest that specific structural modifications can significantly influence the biological efficacy of the compound .

Case Studies

In one notable study, researchers synthesized a series of derivatives based on the benzo[e]isoindole framework and evaluated their anticancer properties. The derivatives were tested for their ability to inhibit tubulin polymerization and induce apoptosis in MCF-7 cells. The most active compounds exhibited not only antiproliferative effects but also favorable pharmacokinetic profiles .

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